molecular formula C10H20F6N2O5S2 B1599680 Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide CAS No. 464927-84-2

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

Cat. No. B1599680
CAS RN: 464927-84-2
M. Wt: 426.4 g/mol
InChI Key: WUFQNPMBKMKEHN-UHFFFAOYSA-N
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Description

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) that shows high CO2 solubility . It can be used to develop a polymeric gel electrolyte system that shows magnesium ion (Mg2+) mobility .


Molecular Structure Analysis

The empirical formula of this compound is C10H20F6N2O5S2 and its molecular weight is 426.40 . The SMILES string is CCN+(CC)CCOC.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a high solubility in CO2 . The assay is ≥98.5% (qNMR) and it has ≤500 ppm water impurities .

Scientific Research Applications

Electrolyte Systems for Energy Storage

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is utilized in developing polymeric gel electrolyte systems, which are crucial for energy storage applications. These systems exhibit significant magnesium ion (Mg2+) mobility, making them valuable in batteries and other energy storage devices .

Carbon Capture Technologies

This compound shows high CO2 solubility, which is essential for carbon capture and storage (CCS) technologies. Its ability to dissolve and retain carbon dioxide can help reduce greenhouse gas emissions from industrial processes .

Ionic Liquids for Thermal Stability

As a room temperature ionic liquid (RTIL), it contributes to the creation of ionic liquids with enhanced thermal stability and ion-diffusive properties. This makes it suitable for use in high-temperature processes and applications .

Electrochemistry Research

The compound is specified for use in electrochemistry, indicating its role in conducting electrical current or acting as an electrolyte in electrochemical cells. This application is vital for research in fields like corrosion, electroplating, and battery development .

Influence on Structural Variation

Research on diethylmethyl(2-methoxyethyl)ammonium-based ionic liquids explores the influence of structural variation on their properties. This has implications for designing new materials with tailored characteristics for specific applications .

Safety And Hazards

The safety data sheet suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . In case of fire, water spray, alcohol-resistant foam, dry chemical or carbon dioxide can be used .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFQNPMBKMKEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467450
Record name bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

CAS RN

464927-84-2
Record name bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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